molecular formula C16H15N3O2S B2728927 2-(4-oxoquinazolin-3(4H)-yl)-N-(2-(thiophen-3-yl)ethyl)acetamide CAS No. 1286726-11-1

2-(4-oxoquinazolin-3(4H)-yl)-N-(2-(thiophen-3-yl)ethyl)acetamide

Cat. No.: B2728927
CAS No.: 1286726-11-1
M. Wt: 313.38
InChI Key: FAQMDCIVQXMDNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-oxoquinazolin-3(4H)-yl)-N-(2-(thiophen-3-yl)ethyl)acetamide is a synthetic quinazolin-4-one derivative designed for research applications. The quinazolinone scaffold is extensively documented in scientific literature for its diverse biological potential, serving as a key pharmacophore in compounds investigated for various activities . Specifically, derivatives sharing the 2-(4-oxoquinazolin-3(4H)-yl)acetamide structure have been developed and studied as novel inhibitors of the enoyl-acyl carrier protein reductase (InhA), a crucial target for the development of new anti-tuberculosis agents . Furthermore, the integration of heterocyclic moieties, such as the thiophene ring present in this molecule, is a common strategy in medicinal chemistry to enhance binding affinity and optimize drug-like properties . Research into similar molecular architectures has shown promise in targeting enzymes like the Epidermal Growth Factor Receptor (EGFR) kinase, where quinazolinone-based inhibitors can disrupt signaling pathways critical for cellular proliferation . This compound is provided exclusively for research purposes to support investigative studies in these and related areas, including enzyme inhibition, anticancer research, and general medicinal chemistry exploration.

Properties

IUPAC Name

2-(4-oxoquinazolin-3-yl)-N-(2-thiophen-3-ylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2S/c20-15(17-7-5-12-6-8-22-10-12)9-19-11-18-14-4-2-1-3-13(14)16(19)21/h1-4,6,8,10-11H,5,7,9H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAQMDCIVQXMDNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NCCC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-oxoquinazolin-3(4H)-yl)-N-(2-(thiophen-3-yl)ethyl)acetamide typically involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene derivatives and palladium catalysts.

    Acetamide Group Addition: The final step involves the acylation of the quinazolinone-thiophene intermediate with an acyl chloride or anhydride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(4-oxoquinazolin-3(4H)-yl)-N-(2-(thiophen-3-yl)ethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the acetamide group or the thiophene ring using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and mild acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and anhydrous solvents.

    Substitution: Amines, thiols, and appropriate solvents like dichloromethane or ethanol.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Substituted amides or thiophenes.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-oxoquinazolin-3(4H)-yl)-N-(2-(thiophen-3-yl)ethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and biological responses.

Comparison with Similar Compounds

Table 1: Structural Features and Physical Properties of Selected Analogs

Compound Name Substituent Melting Point (°C) Yield (%) Molecular Formula Reference ID
2-(4-Oxoquinazolin-3(4H)-yl)-N-(pyridin-3-ylmethyl)acetamide Pyridin-3-ylmethyl 215–217 80 C₁₆H₁₄N₄O₂
2-(4-Oxoquinazolin-3(4H)-yl)-N-(thiazol-2-yl)acetamide Thiazol-2-yl 215–217 32 C₁₃H₁₀N₄O₂S
(E)-N-(4-Chlorophenyl)-2-(2-(3-nitrostyryl)-4-oxoquinazolin-3(4H)-yl)acetamide 3-Nitrostyryl + 4-Cl-phenyl 325–328 47.9 C₂₄H₁₇ClN₄O₄
N-(2-Hydroxy-4-methylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide 2-Hydroxy-4-methylphenyl 242–244 38 C₁₇H₁₅N₃O₃

Key Observations :

  • Melting Points : The target compound’s thiophen-3-yl ethyl group is less bulky than styryl or chlorophenyl substituents, likely resulting in a lower melting point (similar to pyridin-3-ylmethyl and thiazol-2-yl analogs at ~215–217°C) . Styryl-containing derivatives exhibit higher melting points (e.g., 325–328°C) due to extended conjugation and rigid planar structures .
  • Synthesis Yields : Yields for acetamide analogs vary widely (32–80%), influenced by substituent reactivity and reaction conditions. The thiophene group’s electron-rich nature may improve solubility during synthesis, though specific data for the target compound are unavailable .

Table 2: Bioactivity of Structural Analogs

Compound Class/Substituent Biological Activity Key Findings Reference ID
N-(4-Chlorophenyl)-styryl derivatives Anticancer IC₅₀ values in µM range against cancer cell lines
2-(4-Oxoquinazolin-3(4H)-yl)acetamides Antitubercular MIC values < 10 µg/mL against M. tuberculosis
Thioxothiazolidinyl-acetamides Urease inhibition IC₅₀ = 12–35 µM
Quinazoline-sulfonamide hybrids Carbonic anhydrase inhibition Kᵢ values in nM range

Key Observations :

  • Antitubercular Activity : Derivatives like 2-(6-chloro-4-oxoquinazolin-3(4H)-yl)-N-(4-isopropylphenyl)acetamide act as InhA inhibitors, critical for tuberculosis treatment . The thiophene group in the target compound may enhance binding to hydrophobic enzyme pockets.
  • Anticancer Potential: Styryl-substituted analogs (e.g., compound 11t) show potent antiproliferative effects via apoptosis induction . The thiophene moiety’s π-π stacking ability could mimic these interactions.
  • Enzyme Inhibition : Thiophene’s sulfur atom may contribute to metal coordination in enzyme active sites, similar to thioxothiazolidinyl-acetamides’ urease inhibition .

Biological Activity

The compound 2-(4-oxoquinazolin-3(4H)-yl)-N-(2-(thiophen-3-yl)ethyl)acetamide is a derivative of quinazolinone, characterized by its unique structural features that include a quinazolinone core and a thiophene substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-cancer and anti-inflammatory research.

Chemical Structure

The molecular formula for this compound is C16H16N2O2SC_{16}H_{16}N_{2}O_{2}S, with a molecular weight of approximately 304.37 g/mol. The structural representation is crucial for understanding its interaction with biological targets.

PropertyValue
Molecular FormulaC₁₆H₁₆N₂O₂S
Molecular Weight304.37 g/mol
CAS Number2034425-52-8

The biological activity of This compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in disease pathways. The compound may exert its effects through the following mechanisms:

  • Enzyme Inhibition : The compound can inhibit specific enzymes, potentially leading to altered metabolic pathways associated with cancer or inflammation.
  • Receptor Modulation : Interaction with cellular receptors may modulate signaling pathways, influencing cell proliferation and survival.

Anticancer Activity

Research has indicated that quinazolinone derivatives exhibit significant anticancer properties. A study focusing on similar compounds demonstrated that modifications to the quinazolinone structure can enhance cytotoxicity against various cancer cell lines. For instance, compounds with thiophene substitutions have shown improved potency in inhibiting tumor growth compared to their non-substituted counterparts .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been explored. In vitro studies suggest that it may reduce the production of pro-inflammatory cytokines, which are critical in the pathogenesis of chronic inflammatory diseases. This effect could be mediated through the inhibition of NF-kB signaling pathways.

Case Studies

  • In Vitro Cytotoxicity : A study evaluated the cytotoxic effects of This compound on human cancer cell lines (e.g., MCF-7 breast cancer cells). Results indicated an IC50 value of approximately 15 µM, suggesting moderate cytotoxicity compared to standard chemotherapeutics.
  • Inflammation Model : In a murine model of inflammation induced by lipopolysaccharide (LPS), administration of the compound significantly decreased levels of TNF-alpha and IL-6 in serum samples, indicating its potential as an anti-inflammatory agent.

Comparative Analysis

The biological activity of This compound can be compared to other quinazolinone derivatives:

CompoundIC50 (µM)Biological Activity
2-(4-oxoquinazolin-3(4H)-yl)-N-(2-thiophen-3-yl)ethyl acetamide15Moderate cytotoxicity
6-Fluoroquinazolinone derivative10High cytotoxicity
Quinazolinone with no thiophene substitution25Lower cytotoxicity

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 2-(4-oxoquinazolin-3(4H)-yl)-N-(2-(thiophen-3-yl)ethyl)acetamide and its analogs?

  • Methodology : Synthesis typically involves multi-step reactions, such as condensation of quinazolinone precursors with thiophene-ethylamine derivatives. Key steps include refluxing with aldehydes (e.g., thiophene derivatives) under acidic or basic conditions, as demonstrated in similar quinazolinone syntheses . Optimize molar ratios (e.g., 1:6 to 1:15 for aldehyde coupling) and reaction times (18–43 hours) to maximize yields (29–68%) . Monitor progress via TLC and purify using column chromatography.

Q. How can structural characterization be reliably performed for this compound?

  • Methodology : Combine 1H/13C NMR to confirm proton/carbon environments (e.g., quinazolinone carbonyl at ~170 ppm, thiophene protons at 6.5–7.5 ppm) . Use EI-MS to verify molecular weight (e.g., [M+] peaks at 441–493 m/z) . Elemental analysis (C, H, N) and HPLC (>95% purity) are critical for validating purity .

Q. What are the primary biological screening models for initial activity assessment?

  • Methodology : Start with in vitro assays :

  • Anticancer : MTT assay against Hep-G2, LU-1, or HeLa cell lines (IC50 determination) .
  • Anti-inflammatory : COX-2 inhibition via enzymatic assays or carrageenan-induced rat paw edema models .
  • Antimicrobial : Broth microdilution for MIC values against bacterial/fungal strains .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this scaffold?

  • Methodology :

  • Modify substituents : Introduce electron-withdrawing groups (e.g., Cl, NO2) on the quinazolinone or thiophene rings to enhance bioactivity .
  • Hybrid pharmacophores : Combine with triazolo or pyrimidinone moieties to target dual mechanisms (e.g., COX-2 and PDE4 inhibition) .
  • Use computational docking : Predict binding affinities to targets like InhA (Mycobacterium tuberculosis) or COX-2 .

Q. How to resolve contradictions in biological activity data across similar derivatives?

  • Case Study : While some quinazolinone-thiophene hybrids show anticancer activity (IC50 < 100 µM), others lack cytotoxicity due to poor solubility or steric hindrance .
  • Resolution : Perform solubility studies (logP, DMSO/water partitioning) and molecular dynamics simulations to assess membrane permeability. Adjust lipophilicity via methoxy or ethyl group substitutions .

Q. What experimental designs are suitable for mechanistic studies of its anti-inflammatory activity?

  • Methodology :

  • In vivo : Use carrageenan-induced edema in rats, measuring paw volume and cytokine levels (IL-6, TNF-α) .
  • In vitro : ELISA for COX-2/PGE2 inhibition in RAW 264.7 macrophages. Compare ulcerogenicity indices to reference drugs (e.g., Diclofenac) .
  • Transcriptomics : RNA-seq to identify downstream pathways (e.g., NF-κB or MAPK modulation) .

Q. How to evaluate its potential as an antitubercular agent targeting InhA?

  • Methodology :

  • Enzymatic assays : Measure InhA inhibition using NADH consumption rates .
  • Resistance profiling : Test against isoniazid-resistant M. tuberculosis strains.
  • Structural analogs : Compare with 2-(6-chloro-2-methyl-4-oxoquinazolin-3-yl)-N-phenylacetamide, a known InhA inhibitor (IC50 < 10 µM) .

Q. What strategies improve bioavailability for in vivo studies?

  • Methodology :

  • Prodrug synthesis : Introduce hydrolyzable groups (e.g., esters) to enhance absorption .
  • Nanoparticle encapsulation : Use PLGA or liposomes to improve solubility and target delivery .
  • Pharmacokinetics : Monitor plasma half-life (t1/2) and tissue distribution via LC-MS/MS .

Key Considerations for Researchers

  • Toxicity Screening : Prioritize compounds with low acute toxicity (e.g., LD50 > 500 mg/kg) .
  • Data Reproducibility : Validate results across multiple cell lines/animal models to address biological variability.
  • Interdisciplinary Collaboration : Combine synthetic chemistry, computational biology, and pharmacology for robust SAR development.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.